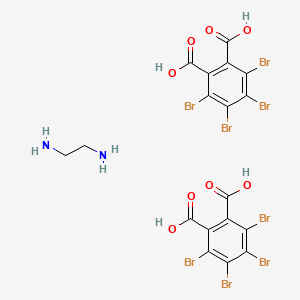
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is a complex organic compound that features a naphthalene ring substituted with methyl groups and a phenyl group attached to a nitrous amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide typically involves the reaction of 1,4-dimethylnaphthalene with nitrous acid in the presence of a phenylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 1,4-dimethylnaphthalene and 2-naphthylamine share structural similarities.
Phenyl derivatives: Compounds such as aniline and nitrosobenzene have related functional groups.
Uniqueness
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is unique due to the combination of its naphthalene and phenyl groups with a nitrous amide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63953-46-8 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
N-(1,4-dimethylnaphthalen-2-yl)-N-phenylnitrous amide |
InChI |
InChI=1S/C18H16N2O/c1-13-12-18(14(2)17-11-7-6-10-16(13)17)20(19-21)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Clé InChI |
YNSANZQZCNXDTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)C)N(C3=CC=CC=C3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



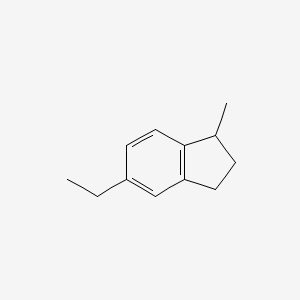
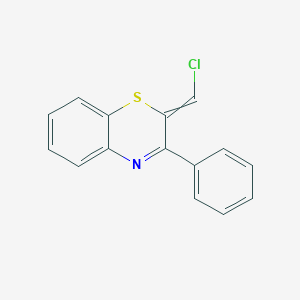


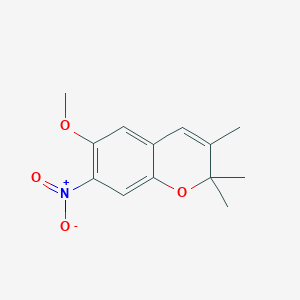
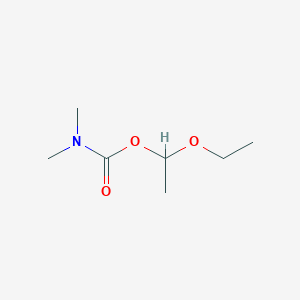
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
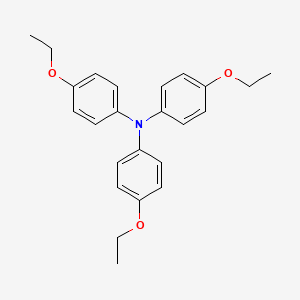

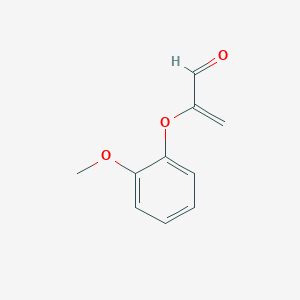
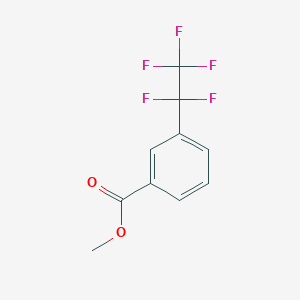
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
